molecular formula C9H18S B2969171 2-Cycloheptylethane-1-thiol CAS No. 1936367-33-7

2-Cycloheptylethane-1-thiol

Cat. No.: B2969171
CAS No.: 1936367-33-7
M. Wt: 158.3
InChI Key: XQVMOLZNZZRWJQ-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Cycloheptylethane-1-thiol has several applications in scientific research:

Future Directions

While specific future directions for 2-Cycloheptylethane-1-thiol are not mentioned in the search results, the use of thiol-ene “click” reactions in the synthesis of novel organic compounds and polymer materials suggests potential future applications in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cycloheptylethane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of cycloheptyl ethyl bromide with sodium hydrosulfide. The reaction proceeds as follows:

Cycloheptyl ethyl bromide+NaSHThis compound+NaBr\text{Cycloheptyl ethyl bromide} + \text{NaSH} \rightarrow \text{this compound} + \text{NaBr} Cycloheptyl ethyl bromide+NaSH→this compound+NaBr

This reaction typically requires anhydrous conditions and is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the hydrosulfide ion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can further enhance yield and purity.

Types of Reactions:

    this compound can undergo oxidation to form disulfides. For example:

    Oxidation: 2RSH+I2RSSR+2HI2 \text{RSH} + \text{I}_2 \rightarrow \text{RSSR} + 2 \text{HI} 2RSH+I2​→RSSR+2HI

    where R represents the cycloheptylethane group.

    Reduction: The disulfide formed can be reduced back to the thiol using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).

    Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers. For example:

    Substitution: RSH+R’XRSR’+HX\text{RSH} + \text{R'X} \rightarrow \text{RSR'} + \text{HX} RSH+R’X→RSR’+HX

    where R’ is an alkyl group and X is a halide.

Common Reagents and Conditions:

    Oxidation: Iodine (I2), hydrogen peroxide (H2O2)

    Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, polar aprotic solvents

Major Products:

    Oxidation: Disulfides (RSSR)

    Reduction: Thiols (RSH)

    Substitution: Thioethers (RSR’)

Mechanism of Action

The mechanism of action of 2-Cycloheptylethane-1-thiol involves its ability to participate in thiol-disulfide exchange reactions. This property allows it to modulate redox states within biological systems, potentially affecting various molecular targets and pathways. For example, it can interact with cysteine residues in proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

    Methanethiol (CH3SH): A simple thiol with a single carbon atom.

    Ethanethiol (C2H5SH): A thiol with a two-carbon chain.

    Cyclohexanethiol (C6H11SH): A thiol with a cyclohexyl ring.

Comparison: 2-Cycloheptylethane-1-thiol is unique due to its cycloheptyl ring structure, which imparts different steric and electronic properties compared to simpler thiols like methanethiol and ethanethiol. The presence of the cycloheptyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-cycloheptylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18S/c10-8-7-9-5-3-1-2-4-6-9/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVMOLZNZZRWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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